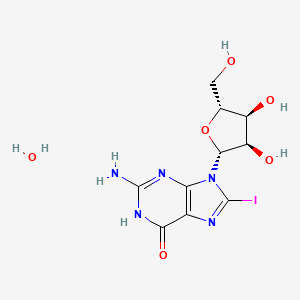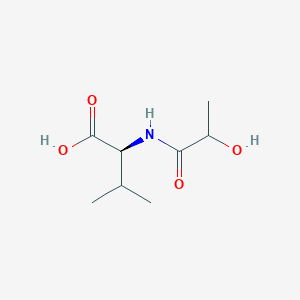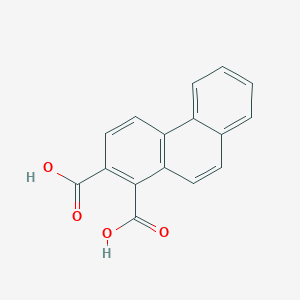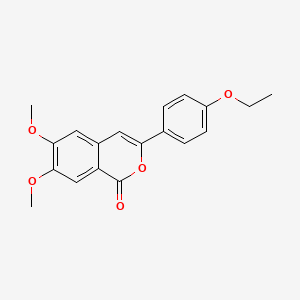![molecular formula C7H3Cl7 B14478836 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene CAS No. 72051-31-1](/img/structure/B14478836.png)
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is a highly chlorinated organic compound with the molecular formula C7H3Cl7. This compound is part of the bicyclo[2.2.1]heptane family, characterized by its unique bicyclic structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene typically involves the chlorination of bicyclo[2.2.1]hept-2-ene. The process requires the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the bicyclic structure. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of bicyclo[2.2.1]hept-2-ene and chlorine gas into a reactor, where the reaction is catalyzed and monitored to maintain optimal conditions. The product is then purified through distillation and crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Chlorinated carboxylic acids
Reduction: Less chlorinated bicyclic compounds
Substitution: Hydroxylated or aminated derivatives
科学研究应用
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular structures.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique properties.
作用机制
The mechanism of action of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
- 1,3,4,5,6,6,7-Heptachlorobicyclo[3.2.0]hept-3-en-2-one
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid
Uniqueness
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more stable and resistant to degradation compared to other similar compounds. This stability is advantageous in various applications, particularly in industrial and research settings.
属性
CAS 编号 |
72051-31-1 |
|---|---|
分子式 |
C7H3Cl7 |
分子量 |
335.3 g/mol |
IUPAC 名称 |
2,3,3,4,5,5,6-heptachlorobicyclo[2.2.1]hept-1-ene |
InChI |
InChI=1S/C7H3Cl7/c8-3-2-1-5(10,6(3,11)12)7(13,14)4(2)9/h3H,1H2 |
InChI 键 |
ZDSNKXLHHKMQAA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(C1(C(C2Cl)(Cl)Cl)Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



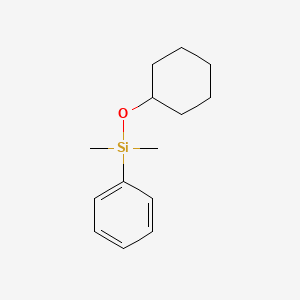
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
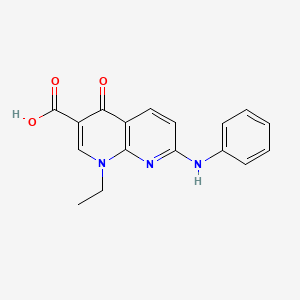
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
